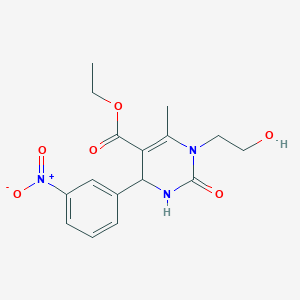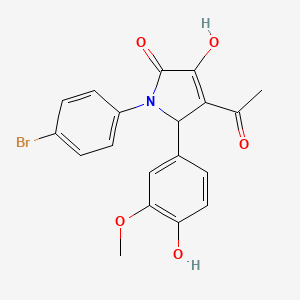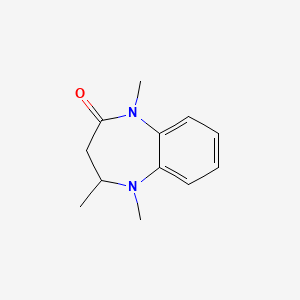![molecular formula C15H12N4OS B15010067 (2E)-3-phenyl-2-[(2E)-(pyridin-3-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B15010067.png)
(2E)-3-phenyl-2-[(2E)-(pyridin-3-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-Phenyl-2-[(2E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core, a phenyl group, and a pyridinylmethylidene hydrazone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-phenyl-2-[(2E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with a hydrazone. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction may also require a catalyst, such as acetic acid, to facilitate the condensation process.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridinyl groups.
Reduction: Reduction reactions can target the hydrazone moiety, converting it to the corresponding hydrazine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Products may include oxidized derivatives of the phenyl and pyridinyl groups.
Reduction: The major product is the corresponding hydrazine derivative.
Substitution: Substituted thiazolidinone derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
作用機序
The mechanism of action of (2E)-3-phenyl-2-[(2E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interacting with key residues. The exact pathways involved depend on the specific biological context and the target enzyme.
類似化合物との比較
Thiazolidinones: Compounds with a thiazolidinone core, such as 2,4-thiazolidinedione.
Hydrazones: Compounds with a hydrazone moiety, such as phenylhydrazone derivatives.
Pyridinyl Compounds: Compounds with a pyridinyl group, such as pyridine derivatives.
Uniqueness: (2E)-3-phenyl-2-[(2E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone core, a phenyl group, and a pyridinylmethylidene hydrazone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C15H12N4OS |
|---|---|
分子量 |
296.3 g/mol |
IUPAC名 |
(2E)-3-phenyl-2-[(E)-pyridin-3-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H12N4OS/c20-14-11-21-15(19(14)13-6-2-1-3-7-13)18-17-10-12-5-4-8-16-9-12/h1-10H,11H2/b17-10+,18-15+ |
InChIキー |
PFGGLRPJGKOFPA-MBXAUKRDSA-N |
異性体SMILES |
C1C(=O)N(/C(=N\N=C\C2=CN=CC=C2)/S1)C3=CC=CC=C3 |
正規SMILES |
C1C(=O)N(C(=NN=CC2=CN=CC=C2)S1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-phenylphthalazin-1-amine](/img/structure/B15009984.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15010004.png)
![8-Hydroxy-7-[3-(trimethylsilyl)propyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B15010009.png)

![2-chloro-5-[(4E)-3-methyl-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B15010021.png)


![6-Amino-3-(3,4-dimethoxyphenyl)-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15010046.png)
![3,4,5-triphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B15010047.png)
![ethyl (2E)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15010052.png)
![4-(3-Chlorophenoxy)-2-phenyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B15010060.png)
![(3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-{[4-(pentyloxy)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B15010069.png)

